molecular formula C16H23NOS B3748469 N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine

N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine

Cat. No.: B3748469
M. Wt: 277.4 g/mol
InChI Key: FXSHSTINWVTMNN-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-5-oxa-7-thiaspiro[34]octan-6-imine is a complex organic compound characterized by its unique spiro structure, which includes an adamantyl group, an oxa (oxygen-containing) ring, and a thia (sulfur-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine typically involves the reaction of 1-adamantyl isothiocyanate with cyclic secondary amines. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

N-(1-adamantyl)-5-oxa-7-thiaspiro[3

Mechanism of Action

The mechanism by which N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine exerts its effects is not fully understood. it is believed that the compound interacts with molecular targets through its imine and adamantyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine is unique due to its spiro structure, which combines an adamantyl group with both oxa and thia rings. This combination of features is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-2-16(3-1)10-19-14(18-16)17-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSHSTINWVTMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CSC(=NC34CC5CC(C3)CC(C5)C4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Reactant of Route 2
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Reactant of Route 3
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Reactant of Route 4
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Reactant of Route 5
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine
Reactant of Route 6
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine

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